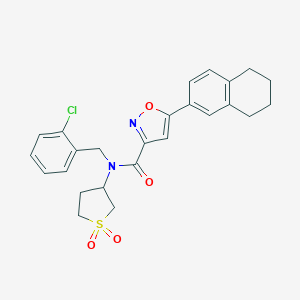![molecular formula C22H26FN5O2 B264274 N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B264274.png)
N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide, commonly known as DMFO, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. DMFO is a potent and selective inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is a key enzyme in the de novo pyrimidine biosynthesis pathway. DHODH is essential for the proliferation of rapidly dividing cells, making it a promising target for the development of new anticancer and immunosuppressive drugs.
Mechanism of Action
DMFO exerts its anticancer and immunosuppressive effects by inhibiting N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide, which is a key enzyme in the de novo pyrimidine biosynthesis pathway. N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide catalyzes the oxidation of dihydroorotate to orotate, which is a precursor for the synthesis of pyrimidine nucleotides. Inhibition of N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide leads to a decrease in pyrimidine nucleotide synthesis, which ultimately results in cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells and activated T-cells.
Biochemical and Physiological Effects:
DMFO has been shown to have potent anticancer and immunosuppressive effects in vitro and in vivo. In addition to its effects on N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide, DMFO has also been shown to inhibit angiogenesis and induce autophagy in cancer cells. DMFO has been shown to have low toxicity in animal models, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
DMFO is a potent and selective inhibitor of N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide, making it a valuable tool for studying the role of N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide in various biological processes. However, DMFO has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. Additionally, DMFO has been shown to have off-target effects on other enzymes, such as mitochondrial complex I, which can complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for research on DMFO. One area of interest is the development of DMFO analogs with improved pharmacological properties, such as increased solubility and decreased off-target effects. Another area of interest is the use of DMFO in combination with other anticancer and immunosuppressive agents to enhance therapeutic efficacy. Finally, further studies are needed to elucidate the mechanisms underlying the anticancer and immunosuppressive effects of DMFO, which could lead to the development of new therapeutic strategies for cancer and autoimmune diseases.
Synthesis Methods
DMFO can be synthesized by reacting 7,7-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine with 2-fluorobenzoyl chloride in the presence of a base, followed by reaction with 1-(2-aminoethyl)piperazine. The resulting product is then acetylated with acetic anhydride to yield DMFO.
Scientific Research Applications
DMFO has been extensively studied for its potential as an anticancer and immunosuppressive agent. It has been shown to inhibit the growth of various cancer cell lines, including leukemia, lymphoma, and solid tumors. DMFO has also been shown to have immunosuppressive effects by inhibiting T-cell proliferation and cytokine production.
properties
Product Name |
N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide |
|---|---|
Molecular Formula |
C22H26FN5O2 |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide |
InChI |
InChI=1S/C22H26FN5O2/c1-22(2)11-17-15(19(29)12-22)13-24-21(25-17)26-20(30)14-27-7-9-28(10-8-27)18-6-4-3-5-16(18)23/h3-6,13H,7-12,14H2,1-2H3,(H,24,25,26,30) |
InChI Key |
WHQCOEXPQSJMTJ-UHFFFAOYSA-N |
SMILES |
CC1(CC2=NC(=NC=C2C(=O)C1)NC(=O)CN3CCN(CC3)C4=CC=CC=C4F)C |
Canonical SMILES |
CC1(CC2=NC(=NC=C2C(=O)C1)NC(=O)CN3CCN(CC3)C4=CC=CC=C4F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B264197.png)
![1-(3,4-dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)ethyl]sulfanyl}-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B264199.png)
![2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}acetamide](/img/structure/B264201.png)
![3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylpropanamide](/img/structure/B264202.png)
![2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}acetamide](/img/structure/B264206.png)
![7-Fluoro-2-(5-methyl-3-isoxazolyl)-1-(2,3,4-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B264209.png)
![7-Chloro-1-(2,4-dimethoxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B264212.png)
![1-[2-(dimethylamino)ethyl]-5-(3-ethoxyphenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B264219.png)

![(6Z)-6-[11,12-dimethyl-10-(pyridin-4-ylmethyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,11-tetraen-4-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B264229.png)
![2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide](/img/structure/B264235.png)
![1-{[1-(3-chlorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}acetone](/img/structure/B264236.png)

